molecular formula C19H24N2O B10784373 Aminopentamide CAS No. 5985-88-6

Aminopentamide

Cat. No.: B10784373
CAS No.: 5985-88-6
M. Wt: 296.4 g/mol
InChI Key: NARHAGIVSFTMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

Aminopentamide is systematically named 4-(dimethylamino)-2,2-diphenylpentanamide , reflecting its pentanamide backbone substituted with dimethylamino and diphenyl groups at the fourth and second carbon positions, respectively. Its molecular formula, C₁₉H₂₄N₂O , corresponds to a molecular weight of 296.4 g/mol . The compound is also known by synonyms such as dimevamide and valeramide-OM , which are historically rooted in its pharmacological development.

The pentanamide scaffold consists of a five-carbon chain terminating in an amide group (–CONH₂). The dimethylamino moiety (–N(CH₃)₂) at position C4 introduces a tertiary amine, while the two phenyl groups at C2 create a sterically congested environment. This structural arrangement is critical for its molecular interactions in solid-state configurations and electronic behavior.

Stereochemical Configuration and Isomerism

This compound exhibits chirality due to the presence of a stereogenic center at carbon C4 of the pentanamide chain. This asymmetry gives rise to two enantiomers: (+)-aminopentamide and (–)-aminopentamide , which are differentiated by their optical rotation properties. The spatial arrangement of the dimethylamino and diphenyl groups around the chiral center influences the compound’s three-dimensional conformation and potential intermolecular interactions.

While the absolute configuration (R/S) of the enantiomers has not been explicitly resolved in the literature, crystallographic data suggest that the (+) and (–) forms adopt distinct spatial orientations in the solid state. The absence of reported diastereomers or geometric isomers indicates that this compound’s isomerism is exclusively enantiomeric, with no evidence of cis-trans or tautomeric forms under standard conditions.

Crystal Structure and Solid-State Characterization

This compound hydrogen sulfate, the salt form commonly analyzed in crystallographic studies, crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 17.62255 Å , b = 6.35534 Å , c = 17.82499 Å , and β = 96.4005° . The unit cell volume is 1983.906 ų , accommodating four formula units (Z = 4).

The crystal lattice features layered structures parallel to the bc-plane, with hydrogen sulfate anions (HSO₄⁻) forming a central core surrounded by this compound cations. Key intermolecular interactions include:

  • A strong charge-assisted O49–H53∙∙∙O52 hydrogen bond (2.566 Å) between adjacent hydrogen sulfate anions, forming infinite chains along the b-axis.
  • Three N–H∙∙∙O hydrogen bonds (2.852–3.015 Å) linking the protonated dimethylamino group of the cation to sulfate oxygens.
  • π-π stacking interactions between phenyl rings of adjacent cations, with interplanar distances of 3.4–3.7 Å.

Synchrotron X-ray powder diffraction combined with density functional theory (DFT) optimization revealed a root-mean-square deviation of 0.361 Å between experimental and calculated atomic positions, validating the accuracy of the structural model. The hydrogen sulfate impurities observed in commercial samples were indexed to a secondary monoclinic phase, though their exact stoichiometry remains uncharacterized.

Electronic Structure and Quantum Chemical Properties

The electronic structure of this compound is dominated by its amide group and aromatic systems . DFT calculations on the hydrogen sulfate salt show that the highest occupied molecular orbital (HOMO) localizes on the phenyl rings and amide nitrogen, while the lowest unoccupied molecular orbital (LUMO) resides on the sulfate anion. This charge separation facilitates intermolecular electron transfer, stabilizing the crystalline lattice through electrostatic interactions.

The amide group exhibits resonance hybridization , with the lone pair on the nitrogen atom delocalizing into the carbonyl π* orbital. This creates partial double-bond character (0.14 e⁻/ų) between C5 and N2, as evidenced by Natural Bond Orbital (NBO) analysis. The dimethylamino group’s +I effect further polarizes the amide bond, increasing its susceptibility to nucleophilic attack at the carbonyl carbon.

Frontier orbital analysis reveals a HOMO-LUMO gap of 4.7 eV , indicative of moderate chemical stability. The phenyl rings contribute to this gap through conjugation effects, reducing reactivity compared to aliphatic amides. Quantum Topological Analysis (QTAIM) identifies bond critical points at the N–H∙∙∙O hydrogen bonds, with electron densities (ρ) of 0.08–0.12 e⁻/ų confirming their electrostatic nature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)-2,2-diphenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARHAGIVSFTMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35144-63-9 (unspecified sulfate)
Record name Dimevamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2057605
Record name Aminopentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60-46-8, 5985-88-6, 6078-64-4
Record name Aminopentamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimevamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aminopentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimevamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOPENTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP1B47L61M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMINOPENTAMIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661TMO8UM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMINOPENTAMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3DVH9WMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Catalysis

  • Reactants :

    • Diphenylacetonitrile

    • 1-(Dimethylamino)-2-halopropane (X = Cl, Br, I)

    • Base (e.g., NaOH, KOH)

    • Phase transfer catalyst (e.g., tetrabutylammonium bromide).

  • Solvent System : Toluene or xylene under inert atmosphere (N₂ or Ar).

  • Temperature : 80–110°C (reflux conditions).

Catalyst Conversion to Nitrile Intermediate
None22.4%
Tetrabutylammonium bromide99.3%
Benzyltriphenylphosphonium chloride87.5%

Phase transfer catalysts enhance nucleophilic displacement by shuttling hydroxide ions into the organic phase, accelerating alkylation.

Hydrolysis of Nitrile Intermediate

The nitrile intermediate undergoes controlled hydrolysis to yield the primary amide. Two pathways are prevalent:

Acidic Hydrolysis

  • Reagents : Concentrated H₂SO₄ or HCl.

  • Mechanism :

    • Protonation of the nitrile group.

    • Nucleophilic attack by water to form an imidic acid intermediate.

    • Tautomerization to the primary amide.

Basic Hydrolysis

  • Reagents : NaOH/H₂O₂ system.

  • Outcome : Higher selectivity for amide over carboxylic acid.

Salt Formation with Sulfuric Acid

The free base of this compound is protonated with H₂SO₄ to form the hydrogen sulfate salt, which enhances solubility and stability.

  • Procedure :

    • Dissolve this compound free base in anhydrous ethanol.

    • Add concentrated H₂SO₄ dropwise at 0–5°C.

    • Crystallize by cooling to −20°C.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Hydrogen Bond NetworkO–H⋯O between sulfate and amide groups

Industrial-Scale Optimization

Key Process Modifications

  • Continuous Flow Reactors : Minimize side reactions (e.g., over-alkylation).

  • Solvent Recycling : Toluene is recovered via vacuum distillation (5–20 kPa).

  • Catalyst Reuse : Tetrabutylammonium bromide is retained in the organic phase and reused for 5–7 cycles.

Yield and Purity Data

Step Yield Purity
Alkylation85–99%90–95%
Hydrolysis92–97%98–99%
Salt Formation88–94%99.5%

Alternative Synthetic Routes

Gabriel Synthesis

  • Reactants : Phthalimide potassium salt + alkyl halide.

  • Limitation : Incompatible with tertiary amine formation, making it unsuitable for this compound.

Quality Control and Characterization

  • HPLC Analysis : Mobile phase of sodium lauryl sulfate/glacial acetic acid/methanol/acetonitrile (35:35:30 v/v).

  • IR Spectroscopy : Key peaks at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (S=O) .

Chemical Reactions Analysis

Salt Formation Reactions

Aminopentamide’s tertiary amine group enables protonation with strong acids to form stable pharmaceutical salts. Key examples include:

Reaction TypeReagentProductApplication/Notes
Acid-base protonationHydrochloric acidThis compound hydrochlorideEnhances water solubility for oral administration .
Acid-base protonationSulfuric acidThis compound hydrogen sulfateMarketed as Centrine® for veterinary use; forms strong hydrogen-bonded networks .

Mechanistic Details :

  • Protonation occurs at the dimethylamino group (N(CH₃)₂), forming a quaternary ammonium salt.

  • The hydrogen sulfate salt exhibits a layered crystal structure stabilized by O–H⋯O hydrogen bonds between sulfate anions and cations, as confirmed by synchrotron X-ray diffraction .

Solid-State Interactions

This compound salts exhibit complex hydrogen-bonding networks critical for their stability and solubility:

Interaction TypeParticipantsEnergy (kcal/mol)Structural Role
N–H⋯O (amide to sulfate)Cation NH ↔ Anion O-8.2 to -12.5Forms columns parallel to the crystal’s b-axis .
O–H⋯O (sulfate chain)HSO₄⁻ ↔ HSO₄⁻-15.4Stabilizes anion chains via charge-assisted bonds .

Crystallographic Data :

  • Space group : P2₁/c

  • Unit cell parameters :

    • a = 17.62255 Å, b = 6.35534 Å, c = 17.82499 Å

    • β = 96.4005°, V = 1983.906 ų .

Reactivity with Biological Targets

This compound acts as a non-selective muscarinic antagonist , blocking acetylcholine receptors in smooth muscle. Key interactions include:

TargetBinding AffinityFunctional Outcome
M3 receptorModerateReduces gastric motility and secretion .
M2 receptorWeakMinimal cardiac effects compared to atropine .

Pharmacological Evidence :

  • Reduces colonic contraction amplitude by >50% in canine models, persisting for 4–6 hours .

Scientific Research Applications

Pharmacological Applications

2.1 Central Nervous System Effects

Research has indicated that aminopentamide may have anxiolytic properties, potentially aiding in the management of anxiety disorders. Its effects on neurotransmitter systems have been explored, although definitive clinical applications in human medicine remain limited.

2.2 Gastrointestinal Applications

This compound is primarily recognized for its antispasmodic properties, making it effective for treating gastrointestinal disorders. It reduces gastrointestinal motility and gastric secretions, which is beneficial in managing conditions such as pylorospasm and hypertrophic gastritis .

Veterinary Medicine Applications

This compound is extensively used in veterinary practice, particularly for its efficacy as an antiemetic in dogs.

Case Study: Canine Intestinal Lymphangiectasia

  • A 9-year-old spayed female beagle presented with severe vomiting after dietary changes. Treatment with this compound (0.2 mg IM) resulted in significant improvement in the dog's condition, showcasing its effectiveness in managing gastrointestinal symptoms .

Table 1: Summary of Veterinary Applications of this compound

ApplicationDescriptionDosage
AntiemeticReduces vomiting associated with GI disorders0.2 mg IM
AntispasmodicAlleviates abdominal spasmsVaries by condition
Gastrointestinal motility reductionManages conditions like pylorospasmVaries by condition

Structural Insights and Stability

Recent studies have elucidated the crystal structure of this compound hydrogen sulfate using advanced techniques such as synchrotron X-ray powder diffraction. The structure reveals important intermolecular interactions that influence its stability and efficacy .

Table 2: Crystal Structure Parameters of this compound Hydrogen Sulfate

ParameterValue
Space GroupP21/c (#14)
Cell Dimensionsa = 17.62255 Å
b = 6.35534 Å
c = 17.82499 Å
Volume1983.906 ų

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₉H₂₄N₂O (free base)
  • Molecular Weight : 296.41 g/mol (free base), 394.485 g/mol (hydrogen sulfate salt)
  • Crystal Structure: Monoclinic space group P2₁/c with lattice parameters a = 17.7176 Å, b = 6.3740 Å, c = 17.9396 Å, β = 96.537°, and Z = 4 .
  • Hydrogen Bonding : Features charge-assisted O–H⋯O bonds between sulfate anions and discrete N–H⋯O bonds linking cations and anions .

Pharmacological Comparison with Similar Anticholinergics

Table 1: Pharmacological Profiles of Aminopentamide and Analogues

Compound Mechanism Indications Efficacy (Colon Contraction Reduction) Side Effects Duration of Action
This compound Non-selective muscarinic antagonist GI spasms, vomiting, diarrhea in pets Stronger effect vs. Atropine Dry mouth, urinary retention Longer duration
Atropine Non-selective muscarinic antagonist Broad antispasmodic, mydriatic Moderate Tachycardia, pupil dilation Shorter duration
Disopyramide Sodium channel blocker (Class IA antiarrhythmic) Cardiac arrhythmias N/A Anticholinergic effects (e.g., dry mouth) N/A

Key Findings :

  • This compound vs. Atropine: this compound exhibits greater specificity for gastrointestinal smooth muscle, with reduced systemic side effects (e.g., minimal impact on heart rate or pupil size) .
  • Disopyramide : While structurally similar (amide group), it is functionally distinct, primarily targeting cardiac ion channels .

Structural and Crystallographic Comparisons

Table 2: Crystallographic Data for this compound and Related Salts

Compound Space Group Hydrogen Bond Network Layer Orientation Packing Density (% Unit Cell Volume)
This compound Hydrogen Sulfate P2₁/c O49–H53⋯O52 (strong charge-assisted), N–H⋯O Parallel to bc-plane 98.38%
2-Aminopyridine Hydrogen Sulfate P2₁/c N–H⋯O and O–H⋯O (chain-like) Not reported ~95% (estimated)

Structural Insights :

  • This compound Hydrogen Sulfate: Forms layered structures with sulfate anions at the core and cations on the periphery. The hydrogen bond energy for O49–H53⋯O52 is estimated at 35–40 kJ/mol, stabilizing the lattice .
  • 2-Aminopyridine Hydrogen Sulfate: Exhibits simpler chain-like hydrogen bonding, lacking the layered architecture seen in this compound .

Comparison with Other Antispasmodic Formulations :

  • This compound + Licorice Extract: This combination reduces toxin-induced intestinal damage while enhancing antidiarrheal activity .
  • Atropine-Based Preparations : Less targeted for GI use due to broader systemic effects .

Biological Activity

Aminopentamide, also known as this compound hydrogen sulfate or Centrine, is a compound primarily recognized for its antispasmodic properties. This article delves into its biological activity, pharmacological mechanisms, and relevant case studies highlighting its clinical applications.

This compound acts primarily as a muscarinic receptor antagonist , which inhibits the action of acetylcholine, a neurotransmitter involved in muscle contractions. By blocking these receptors, this compound effectively reduces gastrointestinal motility and alleviates symptoms associated with spasms, such as vomiting and diarrhea .

Pharmacokinetics

The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion. Key aspects include:

  • Bioavailability : The percentage of the drug that reaches systemic circulation post-administration.
  • C_max : The maximum concentration of the drug in the bloodstream.
  • Volume of Distribution : Indicates how extensively the drug disperses throughout body tissues.
  • Clearance : The rate at which the drug is removed from the body.
  • Elimination Half-Life : The time required for the concentration of the drug in the bloodstream to reduce by half.

These parameters are crucial for tailoring drug therapy in clinical settings .

Biological Activity

This compound has demonstrated significant biological activity in various studies:

  • Antispasmodic Effects : It is primarily used to manage gastrointestinal disorders in animals by minimizing spasms and associated discomfort.
  • Neuropharmacological Investigations : Early studies suggested potential benefits in treating Parkinson’s disease symptoms; however, later research did not support these findings, leading to limited use in this context.
  • Veterinary Applications : In veterinary medicine, this compound is frequently utilized for its antiemetic properties. A notable case involved a beagle experiencing vomiting due to intestinal lymphangiectasia; this compound was administered to manage symptoms effectively .

Case Study 1: Canine Intestinal Lymphangiectasia

A 9-year-old beagle presented with abdominal distention and vomiting was treated with this compound (0.2 mg IM). Following treatment, the patient showed improvement in symptoms over four weeks, indicating the efficacy of this compound in managing gastrointestinal distress .

Case Study 2: Severe Hypercalcemia

In a case involving a puppy with hypoadrenocorticism and severe hypercalcemia, this compound was part of a comprehensive treatment plan to address gastrointestinal issues stemming from the condition. The administration helped alleviate vomiting and improve overall well-being .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • In vitro Studies : Research indicates that this compound can effectively block specific muscarinic receptors, leading to reduced gastrointestinal motility.
  • Clinical Trials : While initial trials showed promise for broader applications, subsequent investigations have focused on its use in veterinary medicine due to its safety profile and effectiveness in treating animal patients .

Summary Table of Biological Activity

Activity Type Description Clinical Relevance
AntispasmodicReduces muscle spasms in gastrointestinal tractAlleviates symptoms like vomiting & diarrhea
Muscarinic Receptor BlockInhibits acetylcholine actionUseful in managing GI disorders
Veterinary ApplicationsCommonly used as an antiemeticEffective in various animal treatments

Q & A

Q. What are the key chemical and pharmacological properties of aminopentamide that researchers must consider in experimental design?

this compound (C₁₉H₂₄N₂O₁, molecular weight 296.41) is a veterinary anticholinergic agent. Key properties include its tertiary amine structure, which influences its ability to cross biological membranes, and its competitive antagonism of muscarinic receptors. Researchers should prioritize solubility testing in physiological buffers (e.g., PBS at pH 7.4) and stability assays under varying temperatures (4°C–37°C) to establish baseline parameters for in vitro or in vivo studies .

Q. What validated synthesis protocols exist for this compound, and how can researchers confirm compound purity?

this compound is synthesized via a reaction between dimethyl isopropanol and diphenylpropionitrile. To verify purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against a certified reference standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic peaks at δ 2.3 (N-CH₃) and δ 7.2–7.5 (aromatic protons) .

Q. How does this compound’s anticholinergic mechanism inform the selection of preclinical study parameters?

As a muscarinic receptor antagonist, this compound reduces gastrointestinal motility. Preclinical studies should measure dose-dependent effects on intestinal transit time in animal models (e.g., rodents). Include negative controls (vehicle-only groups) and positive controls (e.g., atropine) to validate assay sensitivity. Dose ranges should span 0.1–5 mg/kg, with outcomes assessed via fecal pellet counts or radiographic contrast tracking .

Advanced Research Questions

Q. How can researchers design a PICOT-compliant study comparing this compound’s efficacy with other anticholinergics?

Using the PICOT framework:

  • Population : Dogs with postoperative ileus (n ≥ 30 per group).
  • Intervention : this compound (0.5 mg/kg IM q12h).
  • Comparison : Atropine (0.02 mg/kg IM q12h).
  • Outcome : Time to first defecation (hours).
  • Time : 48-hour postoperative period. Ensure randomization, blinding, and power analysis (α = 0.05, β = 0.2) to detect ≥20% efficacy differences .

Q. What statistical methods resolve contradictions in this compound’s reported efficacy across species?

Conflicting data (e.g., higher efficacy in canines vs. felines) may arise from interspecies variations in cytochrome P450 metabolism. Apply meta-analysis using random-effects models to aggregate data from heterogeneous studies. Sensitivity analyses can identify confounding variables (e.g., age, comorbidities). For primary data, use mixed-effects regression to account for within-subject variability .

Q. How can researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters for this compound quantification in biological matrices?

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B).
  • Gradient : 5% B to 95% B over 6 minutes.
  • Ionization : ESI-positive mode (m/z 297.2 → 154.1 for quantification). Validate assays per FDA guidelines (linearity: R² > 0.99; LLOQ: 1 ng/mL) and include deuterated internal standards (e.g., this compound-d₄) to correct for matrix effects .

Q. What ethical considerations are critical when transitioning this compound research to human trials?

Submit protocols to institutional review boards (IRBs) addressing:

  • Informed consent : Detailed explanation of anticholinergic side effects (e.g., dry mouth, tachycardia).
  • Risk mitigation : Cardiac monitoring for patients with preexisting arrhythmias.
  • Data anonymization : Use unique identifiers instead of personal health information .

Q. How can researchers validate molecular docking models predicting this compound’s receptor interactions?

Perform in silico docking (e.g., AutoDock Vina) against human M3 muscarinic receptors (PDB ID: 4U15). Validate results with in vitro competitive binding assays using [³H]-N-methylscopolamine. Compare computed binding energies (ΔG) with experimental IC₅₀ values. Discrepancies >1 log unit suggest force field inaccuracies requiring reparameterization .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., pharmacokinetic parameters) in appendices, with processed data (mean ± SD) in the main text. Use Roman numerals for table labels .
  • Figures : Dose-response curves must display 95% confidence intervals. For receptor binding studies, annotate Schild regression plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.